8-Methyltetradecan-7-one

Description

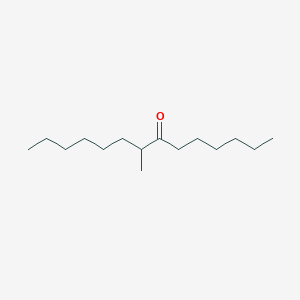

8-Methyltetradecan-7-one is a branched aliphatic ketone with a 14-carbon backbone, featuring a ketone group at position 7 and a methyl substituent at position 8. Its molecular formula is C₁₅H₃₀O, and its theoretical molecular weight is 226.4 g/mol. Structurally, the compound combines the hydrophobic properties of a long alkyl chain with the polarity of a ketone group, which may influence its solubility, reactivity, and applications in organic synthesis or industrial processes.

Properties

CAS No. |

6064-39-7 |

|---|---|

Molecular Formula |

C15H30O |

Molecular Weight |

226.40 g/mol |

IUPAC Name |

8-methyltetradecan-7-one |

InChI |

InChI=1S/C15H30O/c1-4-6-8-10-12-14(3)15(16)13-11-9-7-5-2/h14H,4-13H2,1-3H3 |

InChI Key |

WRRDZSKNOOQLCW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C)C(=O)CCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyltetradecan-7-one can be achieved through various organic synthesis methods. One common approach involves the use of Grignard reagents. For instance, a Grignard reagent can be prepared from 1-bromo-2-methylbutane and magnesium in anhydrous ether. This reagent is then reacted with a suitable ketone precursor to form the desired product .

Industrial Production Methods: Industrial production of 8-Methyltetradecan-7-one typically involves large-scale organic synthesis techniques. The process may include the use of catalytic hydrogenation, oxidation, and other standard organic reactions to achieve high yields and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 8-Methyltetradecan-7-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methyl group can participate in substitution reactions, leading to the formation of different derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

8-Methyltetradecan-7-one has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of fragrances and flavoring agents due to its unique scent profile.

Mechanism of Action

The mechanism of action of 8-Methyltetradecan-7-one involves its interaction with specific molecular targets. In biological systems, it may act as a signaling molecule, binding to receptors and triggering specific cellular responses. The exact pathways and targets can vary depending on the context of its use, such as in pheromone signaling or potential therapeutic applications .

Comparison with Similar Compounds

Research Findings and Trends

Branching vs. Reactivity: Methyl branching near a ketone (as in 8-Methyltetradecan-7-one) may sterically hinder nucleophilic attacks at the carbonyl group, reducing reactivity compared to linear ketones like 4-Tetradecanone.

Solubility: The polar ketone group enhances water solubility relative to nonpolar alkanes (e.g., 2,6,10,14-Tetramethylhexadecane), but branching counteracts this by increasing hydrophobicity.

Biological Activity

8-Methyltetradecan-7-one is a compound of interest in the field of biological research due to its potential antimicrobial and antifungal properties. This article provides an overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

8-Methyltetradecan-7-one is a ketone derivative of tetradecane, characterized by the presence of a methyl group at the 8th position and a carbonyl group at the 7th position. Its chemical formula is , which indicates it contains 15 carbon atoms, making it a member of the long-chain aliphatic ketones.

Antimicrobial Activity

Research has shown that compounds related to tetradecane exhibit significant antimicrobial properties. A study on tetradecane extracted from Pediococcus acidilactici demonstrated its ability to inhibit various pathogenic bacteria and fungi, including:

- Staphylococcus aureus

- Listeria monocytogenes

- Escherichia coli

- Candida albicans

The extraction process involved ethyl acetate, which yielded a pure product confirmed through spectroscopic analyses such as MS (Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) .

Table 1: Antimicrobial Activity of Tetradecane Extracts

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15.2 |

| Listeria monocytogenes | 14.0 |

| Escherichia coli | 13.5 |

| Candida albicans | 12.8 |

Case Studies

A notable case study involved evaluating the antibacterial efficacy of various isolates against Staphylococcus epidermidis. The results indicated that specific isolates exhibited substantial antibacterial activity, with inhibition zones ranging from moderate to strong.

Table 2: Antibacterial Activity of Isolates Against S. epidermidis

| Isolate Code | Inhibition Zone Diameter (mm) | Average (mm) |

|---|---|---|

| LA1 | 13.2 | 14.4 |

| LA5 | 6.3 | 5.5 |

| LA7 | 14.7 | 14.6 |

| Positive Control | 19.6 | 18.75 |

| Negative Control | 0 | 0 |

This study highlights the potential of using bacterial isolates for extracting bioactive compounds with antimicrobial properties .

Research Findings

Further investigations into the biological activities of long-chain aliphatic ketones like 8-Methyltetradecan-7-one have revealed their roles as plant metabolites and components in volatile oils, contributing to their bioactivity . The relationship between chemical structure and biological activity suggests that modifications in the alkyl chain or functional groups can enhance or diminish these properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.